molecular formula C24H20ClN3O3 B1662391 N-(3-Pyridyl)indomethacin Amide CAS No. 261766-29-4

N-(3-Pyridyl)indomethacin Amide

Número de catálogo: B1662391
Número CAS: 261766-29-4
Peso molecular: 433.9 g/mol
Clave InChI: DTAPHQYAZUTCIG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-pyridyl)-indomethacin amide (N-3PyIA) is one of several aromatic amides of indomethacin reported to be potent and selective reversible inhibitors of COX-2.1 N-3PyIA selectively inhibits human recombinant COX-2 with an IC50 of 0.052 µM. It is about 1,300 times less potent as an inhibitor of ovine recombinant COX-1.1 However, N-3PyIA is not selective as an inhibitor of ovine seminal vesicular COX-1 and ovine placental COX-2. The IC50 values for ovine COX-1 and -2 are 75 and 50 µM, respectively.

Actividad Biológica

N-(3-Pyridyl)indomethacin amide, a derivative of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, has garnered attention for its selective inhibition of cyclooxygenase-2 (COX-2). This compound's unique structural modifications enhance its biological activity and reduce the adverse effects typically associated with traditional NSAIDs. This article delves into the compound's biological activity, mechanisms, and research findings.

Structural Characteristics

This compound features a pyridine ring attached to the indomethacin backbone via an amide linkage. Its molecular formula is C24_{24}H20_{20}ClN3_3O3_3, with a molecular weight of approximately 433.89 g/mol. The compound is usually found in a crystalline solid form with high purity levels exceeding 98% .

Selective COX-2 Inhibition
this compound acts as a potent and selective reversible inhibitor of COX-2, with an IC50_{50} value of approximately 0.1 µM against human recombinant COX-2. This selectivity is significant as it minimizes gastrointestinal side effects commonly associated with non-selective COX inhibitors like traditional NSAIDs .

Comparison with Other Compounds
The following table summarizes the inhibition characteristics of this compound compared to other related compounds:

Compound NameCOX Inhibition TypeIC50_{50} (µM)Unique Features
This compoundSelective0.1High selectivity for COX-2
IndomethacinNon-selective0.5Known for gastrointestinal side effects
N-(4-Pyridyl)indomethacin amideSelective0.34Similar structure, different substituents
N-(2-Pyridyl)indomethacin amideSelective1.39Variations in selectivity and potency

Biological Evaluation and Case Studies

Research studies have demonstrated the efficacy of this compound in various biological contexts:

  • In Vitro Studies : The compound has shown potent inhibition of COX-2 in vitro, making it a candidate for further development as an anti-inflammatory agent .
  • In Vivo Studies : In animal models, particularly using the carrageenan-induced rat paw edema method, this compound exhibited significant anti-inflammatory effects without the ulcerogenic liability associated with traditional NSAIDs .
  • Toxicity Assessments : In silico tools have been employed to predict acute toxicity, indicating that this compound may have a favorable safety profile compared to its predecessors .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of various indomethacin analogs, including this compound:

  • Drug Design Techniques : Molecular docking studies have been used to analyze binding interactions between this compound and COX-2, revealing critical insights into its selectivity and binding affinity .
  • Structural Modifications : The incorporation of different substituents on the indomethacin backbone has been explored to enhance anti-inflammatory properties while reducing side effects .

Aplicaciones Científicas De Investigación

Anti-inflammatory Applications

N-(3-Pyridyl)indomethacin amide serves as a potent and selective reversible inhibitor of COX-2, which is primarily responsible for the inflammatory response. The selective inhibition of COX-2 over COX-1 reduces the gastrointestinal side effects commonly associated with traditional NSAIDs, making it a safer alternative for long-term use in inflammatory conditions such as arthritis and other pain-related disorders .

Table 1: Comparison of COX Inhibition

CompoundCOX-1 InhibitionCOX-2 InhibitionSelectivity Ratio
IndomethacinHighModerateLow
This compoundLowHighHigh

Anti-cancer Properties

Recent studies have highlighted the anti-cancer potential of this compound. It exhibits antiangiogenic properties, which inhibit the formation of new blood vessels that tumors need to grow. This compound has shown promise in preclinical models for its ability to impede tumor growth and metastasis, making it a candidate for further investigation in cancer therapy .

Case Study: Anti-tumor Efficacy

In a study evaluating various indomethacin derivatives, this compound was found to significantly reduce tumor size in animal models when administered at specific dosages. The mechanism was attributed to its ability to selectively inhibit COX-2, leading to reduced inflammation and tumor-associated angiogenesis .

Mechanistic Insights

The mechanism of action for this compound involves its binding affinity to the COX-2 enzyme, where it acts as a slow, tight-binding inhibitor. This binding results in prolonged inhibition of the enzyme's activity, which is crucial for mediating inflammatory responses and tumor progression .

Table 2: Mechanism of Action

MechanismDescription
COX-2 InhibitionSelective inhibition reduces inflammatory mediators, providing analgesic effects without GI toxicity.
AntiangiogenesisInhibits the formation of new blood vessels necessary for tumor growth.
Slow BindingProlonged interaction with COX-2 enhances therapeutic efficacy against inflammation and cancer.

Q & A

Q. What distinguishes N-(3-Pyridyl)indomethacin Amide from other COX-2 inhibitors in terms of selectivity and reversibility?

This compound is a potent and selective reversible COX-2 inhibitor due to its structural modification of the parent indomethacin molecule. The 3-pyridyl substitution enhances binding specificity to the COX-2 active site, achieving >50-fold selectivity over COX-1 in enzymatic assays . Unlike irreversible inhibitors, its reversibility allows for transient suppression, reducing off-target effects. Researchers should validate selectivity using whole-blood assays comparing platelet COX-1 (constitutive) and monocyte-derived COX-2 (inducible) activity, with IL-1β stimulation to upregulate COX-2 .

Q. What synthetic strategies ensure high-purity preparation of this compound?

The synthesis involves carbodiimide-mediated coupling of indomethacin with 3-aminopyridine. SiliaBondCarbodiimide (Si-DCC) is recommended as a solid-phase coupling reagent, enabling efficient amide bond formation while minimizing byproducts. Post-synthesis purification should include:

  • Reverse-phase HPLC with C18 columns (acetonitrile/water gradient)
  • Mass spectrometry (ESI-MS) for molecular weight confirmation
  • ¹H/¹³C NMR to verify pyridyl substitution and amide linkage .

Q. How can researchers resolve discrepancies between in vitro enzymatic inhibition and in vivo anti-inflammatory efficacy data?

Discrepancies often arise from differences in bioavailability, metabolic stability, or off-target effects. To address this:

  • Perform pharmacokinetic profiling in rodent models, measuring plasma half-life and tissue distribution.
  • Use LC-MS/MS to quantify active compound levels in target tissues.
  • Validate in vitro assays with human recombinant COX-2 (e.g., Proteintech HZ-1019) and compare with lipopolysaccharide-stimulated whole-blood assays .

Q. What methodological considerations are critical for optimizing cell-based COX-2 inhibition assays?

  • Use THP-1 monocytes differentiated with PMA and stimulated with IL-6 (10 ng/mL) to induce COX-2.
  • Measure PGE₂ production via ELISA with a detection limit <5 pg/mL.
  • Include NS-398 (10 µM) as a positive control and validate against COX-1-expressing platelets .
  • Account for serum interference by testing in both FBS-supplemented and serum-free conditions .

Q. How does the pyridyl substitution enhance COX-2 selectivity compared to other indomethacin derivatives?

The 3-pyridyl group creates hydrogen bonds with Arg120 and Tyr355 in the COX-2 active site, a binding mode absent in COX-1. SAR studies show that replacing the indole methyl group with pyridyl improves hydrophobic interactions in the COX-2 secondary pocket. Comparative molecular docking (PDB: 3NT1 for COX-2 vs. 3N8X for COX-1) confirms this mechanism .

Q. What statistical approaches mitigate small sample size limitations in preclinical studies?

  • Use Bayesian hierarchical models to pool data across multiple experiments.
  • Apply Welch’s t-test for unequal variances in small cohorts.
  • Conduct power analysis (α=0.05, β=0.2) to justify sample sizes, referencing prior studies showing ≥30% effect size in carrageenan-induced paw edema models .

Q. How should target engagement specificity be validated in complex biological systems?

  • Employ COX-2 knockout murine models to confirm on-target effects.
  • Cross-validate with fluorescent probes (e.g., SC-58125-Cy5) in competitive binding assays.
  • Perform RNA-seq to rule out off-target gene regulation .

Q. What comparative study designs effectively differentiate COX-2/COX-1 inhibition ratios?

  • Use whole-blood assays with:
    • COX-1 activity : Measure thromboxane B₂ in calcium ionophore-stimulated platelets.
    • COX-2 activity : Quantify PGE₂ in LPS-stimulated monocytes.
  • Calculate selectivity ratios (IC₅₀ COX-1 / IC₅₀ COX-2) with dose-response curves (0.1–100 µM). Include celecoxib and aspirin as benchmarks .

Q. Which analytical techniques confirm structural integrity post-synthesis?

  • High-resolution mass spectrometry (HRMS) : Confirm exact mass (theoretical [M+H]⁺ = 434.16).
  • 2D NMR (HSQC, HMBC) : Assign pyridyl protons (δ 8.3–8.5 ppm) and amide carbonyl (δ 170–172 ppm).
  • X-ray crystallography : Resolve crystal structure in complex with COX-2 (if available) .

Q. How do pharmacokinetic properties influence dosing regimens in rodent models?

  • The compound’s logP ~3.1 suggests moderate blood-brain barrier penetration.
  • Administer orally at 5–10 mg/kg in 0.5% methylcellulose suspension.
  • Collect plasma samples at 0.5, 2, 6, and 24 hours post-dose for non-compartmental analysis (t₁/₂ ≈ 4–6 hours) .

Propiedades

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-pyridin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3/c1-15-20(13-23(29)27-18-4-3-11-26-14-18)21-12-19(31-2)9-10-22(21)28(15)24(30)16-5-7-17(25)8-6-16/h3-12,14H,13H2,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAPHQYAZUTCIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(3-Pyridyl)indomethacin Amide
N-(3-Pyridyl)indomethacin Amide
N-(3-Pyridyl)indomethacin Amide
N-(3-Pyridyl)indomethacin Amide
N-(3-Pyridyl)indomethacin Amide
N-(3-Pyridyl)indomethacin Amide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.